Sulfosuccinimidyl Stearate Sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sulfosuccinimidyl Stearate Sodium (SSS) is a long-chain fatty acid that inhibits fatty acid transport into cells . It is also known as a fatty acid transport inhibitor .

Molecular Structure Analysis

The molecular formula of Sulfosuccinimidyl Stearate Sodium is C22H38NNaO7S . Its molecular weight is 483.59 g/mol .Chemical Reactions Analysis

Sulfosuccinimidyl Stearate Sodium is an irreversible inhibitor of the fatty acid translocase CD36 . It blocks the uptake of oleate, linoleate, or stearate by about 65% when added at 200 μM to adipocytes .Physical And Chemical Properties Analysis

Sulfosuccinimidyl Stearate Sodium is a solid substance . It is soluble in DMSO . The molecular weight of the compound is 483.59 g/mol .Applications De Recherche Scientifique

Neuroprotection and Alleviation of Stroke-induced Neuroinflammation

SSO has been found to have neuroprotective effects and can alleviate stroke-induced neuroinflammation . It significantly reduces the production of nitric oxide, interleukin-6, and tumor necrosis factor-α, which are induced by lipopolysaccharide/interferon-γ . It also reduces the protein levels of inflammatory enzymes including nitric oxide synthase 2, cyclooxygenase-2 (COX-2), and p38 mitogen-activated protein kinase (MAPK) in microglia .

Prevention of Inflammation-induced Neuronal Death

Although SSO does not directly alleviate glutamate-induced excitotoxicity in murine cortical neurons, it has been found to prevent inflammation-induced neuronal death in microglia-neuron co-cultures .

Reduction of Microglial Activation in Ischemic Stroke

Oral administration of SSO in mice subjected to permanent occlusion of the middle cerebral artery has been shown to reduce microglial activation in the peri-ischemic area and attenuate brain damage . This in vivo neuroprotective effect of SSO is associated with a reduction in the COX-2 and heme oxygenase-1 immunoreactivities .

Inhibition of Fatty Acid Translocase CD36

SSO is an irreversible inhibitor of the fatty acid translocase CD36 . It blocks the uptake of oleate, linoleate, or stearate by about 65% when added at 200 μM to adipocytes .

Prevention of Palmitate-induced Changes in Insulin Secretion

SSO reduces the uptake of palmitate by mouse insulinoma MIN6 cells, thereby preventing palmitate-induced changes in insulin secretion .

Impairment of Saturated Fatty Acid-induced Lipid Accumulation and Inflammation

SSO impairs saturated fatty acid-induced lipid accumulation and inflammation in RAW 264.7 macrophages .

Mécanisme D'action

Target of Action

The primary target of Sulfosuccinimidyl Stearate Sodium is the fatty acid translocase CD36 . CD36 is a membrane protein that plays a crucial role in the uptake of fatty acids into cells .

Mode of Action

Sulfosuccinimidyl Stearate Sodium acts as an irreversible inhibitor of CD36 . It blocks the uptake of various fatty acids, such as oleate, linoleate, or stearate, by about 65% when added at 200 μM to adipocytes . It also reduces the uptake of palmitate by mouse insulinoma MIN6 cells, thereby preventing palmitate-induced changes in insulin secretion .

Biochemical Pathways

The inhibition of fatty acid transport by Sulfosuccinimidyl Stearate Sodium affects several biochemical pathways. It impairs saturated fatty acid-induced lipid accumulation and inflammation in macrophages . Furthermore, it significantly reduces the lipopolysaccharide/interferon-γ-induced production of nitric oxide, interleukin-6, and tumor necrosis factor-α, and the protein levels of inflammatory enzymes including nitric oxide synthase 2, cyclooxygenase-2 (COX-2), and p38 mitogen-activated protein kinase (MAPK) in microglia .

Pharmacokinetics

It’s known that the compound can be administered orally, as demonstrated in a study where it reduced microglial activation in mice subjected to permanent occlusion of the middle cerebral artery .

Result of Action

The molecular and cellular effects of Sulfosuccinimidyl Stearate Sodium’s action include a reduction in the COX-2 and heme oxygenase-1 immunoreactivities . It also prevents inflammation-induced neuronal death in microglia-neuron co-cultures . Importantly, it has been shown to have neuroprotective effects, reducing microglial activation in the peri-ischemic area and attenuating brain damage .

Action Environment

The action, efficacy, and stability of Sulfosuccinimidyl Stearate Sodium can be influenced by various environmental factors. For instance, the inflammatory response initiated by ischemic stroke contributes to delayed brain damage . In such an environment, Sulfosuccinimidyl Stearate Sodium has been shown to have neuroprotective and anti-inflammatory effects .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sulfosuccinimidyl Stearate Sodium involves the reaction of N-hydroxysulfosuccinimide (sulfo-NHS) with Stearic Acid to form Sulfosuccinimidyl Stearate, which is then reacted with Sodium Hydroxide to form Sulfosuccinimidyl Stearate Sodium.", "Starting Materials": [ "N-hydroxysulfosuccinimide (sulfo-NHS)", "Stearic Acid", "Sodium Hydroxide" ], "Reaction": [ "Step 1: N-hydroxysulfosuccinimide (sulfo-NHS) is reacted with Stearic Acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form Sulfosuccinimidyl Stearate.", "Step 2: Sulfosuccinimidyl Stearate is then reacted with Sodium Hydroxide to form Sulfosuccinimidyl Stearate Sodium.", "Overall Reaction: sulfo-NHS + Stearic Acid + DCC → Sulfosuccinimidyl Stearate → Sulfosuccinimidyl Stearate Sodium + NaOH" ] } | |

Numéro CAS |

163451-87-4 |

Nom du produit |

Sulfosuccinimidyl Stearate Sodium |

Formule moléculaire |

C22H38NNaO7S |

Poids moléculaire |

483.596 |

Nom IUPAC |

sodium;1-octadecanoyloxy-2,5-dioxopyrrolidine-3-sulfonate |

InChI |

InChI=1S/C22H39NO7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)30-23-20(24)18-19(22(23)26)31(27,28)29;/h19H,2-18H2,1H3,(H,27,28,29);/q;+1/p-1 |

Clé InChI |

SQAHXWNJBXBGFT-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+] |

Synonymes |

2,5-Dioxo-1-[[1-oxo-octadecanyl]oxy]-3-pyrrolidinesulfonic Acid Sodium; Stearic acid N-Hydroxysulfosuccinamide ester sodium salt |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

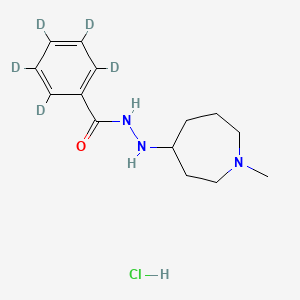

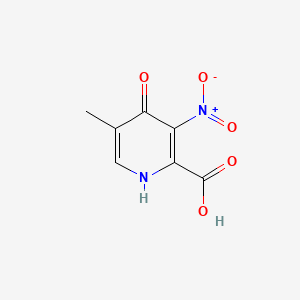

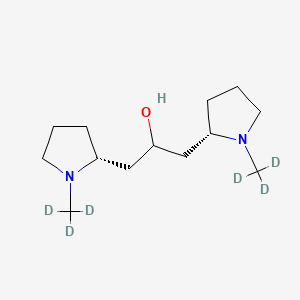

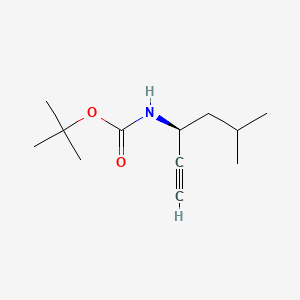

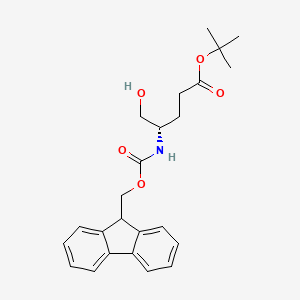

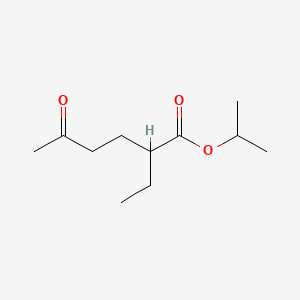

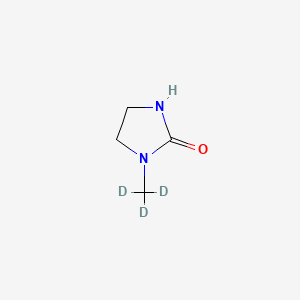

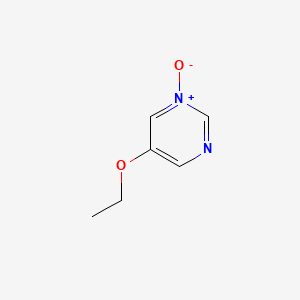

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9b-(4-Chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol-d4](/img/structure/B585610.png)

![Ethyl 2-[(ethoxycarbonyl)amino]ethoxycarbamate](/img/structure/B585613.png)